2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate
Overview
Description
2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate is a chemical compound with the molecular formula C4H9N5O5S. It is known for its white or pale yellow crystalline powder appearance and has a molecular weight of 239.21 g/mol . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including folic acid and purines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate typically involves the following steps:
Starting Material: The process begins with 2,4-diamino-6-hydroxypyrimidine.
Nitrosation: The starting material undergoes nitrosation to form a nitroso derivative.
Reduction: The nitroso derivative is then reduced to yield the corresponding amine.
Salt Formation: Finally, the amine is reacted with sulfuric acid to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves maintaining specific temperatures and pH levels to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced to yield simpler amines.
Substitution: The compound can undergo substitution reactions where one or more of its amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidines and their derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: It serves as an intermediate in the production of folic acid, which is essential for DNA synthesis and repair.
Industry: The compound is used in manufacturing processes to improve product quality and efficiency
Mechanism of Action
The mechanism of action of 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in the synthesis of nucleotides and nucleic acids.
Comparison with Similar Compounds
- 2,4,5-Triamino-6-hydroxypyrimidine sulfate
- 2,4-Diamino-6-hydroxypyrimidine
- 2,4,6-Triaminopyrimidine
Comparison: 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate is unique due to its specific arrangement of amino groups and its sulfate ester form. This configuration imparts distinct chemical properties and reactivity compared to similar compounds. For instance, its sulfate ester form enhances its solubility and stability, making it more suitable for certain industrial applications .
Properties
IUPAC Name |
(2,5,6-triaminopyrimidin-4-yl) hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O4S/c5-1-2(6)8-4(7)9-3(1)13-14(10,11)12/h5H2,(H,10,11,12)(H4,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUGBKWOBAOTFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1OS(=O)(=O)O)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862708 | |
Record name | 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1603-02-7 | |
Record name | 4-Pyrimidinol, 2,5,6-triamino-, 4-(hydrogen sulfate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1603-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyrimidinol, 2,5,6-triamino-, hydrogen sulfate (ester) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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